Desacetyl diltiazem (M1) is a benzothiazepine derivative formed as the primary metabolite of diltiazem through enzymatic deacetylation in the liver. [, ] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP3A4. [, , ] M1 exhibits pharmacological activity, although it is generally considered less potent than the parent drug diltiazem. [, , ] It plays a significant role in the overall pharmacokinetic profile of diltiazem. [, , ]
Desacetyl Diltiazem-d4 is a deuterated derivative of Desacetyl Diltiazem, which itself is a metabolite of the calcium channel blocker Diltiazem. This compound is primarily used in scientific research, particularly in pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms enhances its stability and allows for precise tracking in analytical methods such as mass spectrometry.
Desacetyl Diltiazem-d4 can be synthesized through various chemical methods that involve the introduction of deuterium into the Diltiazem molecule. The compound is commercially available from multiple suppliers, including Benchchem and LGC Standards, which provide detailed specifications and synthesis information .
The synthesis of Desacetyl Diltiazem-d4 typically involves the following steps:
The synthetic routes may include:
Desacetyl Diltiazem-d4 has the following molecular formula: . Its molecular weight is approximately 376.51 g/mol. The presence of deuterium atoms is indicated by the notation in the formula .
Desacetyl Diltiazem-d4 can participate in several chemical reactions, including:
Common reagents for these reactions include:
Desacetyl Diltiazem-d4 functions primarily by inhibiting calcium ion influx into cardiac and vascular smooth muscle cells during depolarization. This action leads to decreased myocardial contractility and vasodilation, making it effective in managing conditions such as hypertension and angina pectoris. The use of deuterium labeling aids in tracing its pharmacokinetic properties .
Desacetyl Diltiazem-d4 has several applications in scientific research:
Desacetyl Diltiazem-d4 is a deuterated analog of the major diltiazem metabolite, desacetyl diltiazem. Its molecular formula is C₂₀H₂₀D₄N₂O₃S (free base) or C₂₀H₂₀D₄N₂O₃S•HCl (hydrochloride salt), with a molecular weight of 376.51 g/mol (free base) or 408.94 g/mol (HCl salt) [1] [2] [4]. The isotopic enrichment is ≥95%, with deuterium atoms replacing four hydrogen atoms at specific positions. The base structure retains the benzothiazepine core, methoxyphenyl ring, and hydroxy group, while isotopic modification occurs exclusively on the dimethylaminoethyl side chain [2] [7].
Table 1: Molecular Composition of Desacetyl Diltiazem-d4
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₂₀H₂₀D₄N₂O₃S | C₂₀H₂₀D₄N₂O₃S•HCl |
Molecular Weight (g/mol) | 376.51 | 408.94 |
Isotopic Substitution | D₄ at ethyl group | D₄ at ethyl group |
Purity Specification | >95% (HPLC) | >95% (HPLC) |
The IUPAC name for the free base is (2S,3S)-5-[2-(Dimethylamino)ethyl-1,1,2,2-d₄]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one [5] [7]. The stereochemistry is defined by the cis-(2S,3S) configuration at the chiral centers (C2 and C3), which is critical for calcium channel binding activity. The deuterium labeling is explicitly denoted by the suffix "-1,1,2,2-d₄", specifying substitution at the four hydrogen atoms of the ethyl linker in the 5-position side chain [2] [4]. This nomenclature differentiates it from the non-deuterated analog (desacetyl diltiazem, CAS 42399-40-6) and the parent drug diltiazem (CAS 33286-22-5) [4] [7].
Deuterium incorporation occurs at the β-carbon of the dimethylaminoethyl side chain, specifically at the C1' and C2' positions (–CD₂–CD₂–N(CH₃)₂) [2] [5]. This labeling pattern minimizes metabolic cleavage at the C–N bond due to the kinetic isotope effect (KIE), where deuterium forms a stronger bond (C–D vs. C–H). Consequently, oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) is reduced, enhancing metabolic stability. Studies confirm that deuterium substitution in diltiazem analogs decreases first-pass metabolism by 2–3 fold, making Desacetyl Diltiazem-d4 an ideal internal standard for quantifying diltiazem metabolites in pharmacokinetic assays [7] [8].
Structurally, Desacetyl Diltiazem-d4 lacks the acetyl group (–OC(O)CH₃) at C3 present in diltiazem, resulting in a free hydroxyl group. This modification occurs naturally in vivo via esterase-mediated hydrolysis. The deuterated side chain differentiates it from non-labeled desacetyl diltiazem (CAS 42399-40-6), which has the formula C₂₀H₂₄N₂O₃S [4] [7]. Functionally, desacetyl metabolites retain ~20–50% of diltiazem’s calcium channel blocking activity but exhibit altered pharmacokinetics due to polarity changes and deuterium-induced metabolic resistance [3] [8].
Table 2: Structural Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Diltiazem | C₂₂H₂₆N₂O₄S | 414.52 g/mol | Acetyl group at C3; non-deuterated side chain |
Desacetyl Diltiazem | C₂₀H₂₄N₂O₃S | 372.48 g/mol | OH group at C3; non-deuterated side chain |
Desacetyl Diltiazem-d4 | C₂₀H₂₀D₄N₂O₃S | 376.51 g/mol | OH group at C3; deuterated side chain (–CD₂CD₂N(CH₃)₂) |
NMR Spectroscopy: ¹H NMR spectra show absence of signals at δ 2.5–3.0 ppm (methylene protons), confirming deuterium substitution at the ethyl group. A characteristic singlet for the dimethylamino group (–N(CH₃)₂) persists at δ 2.2 ppm [3] [8]. ¹³C NMR reveals a quartet (²J₃ = 2.04 Hz) for the β-carbons due to deuterium coupling [3].Mass Spectrometry: HR-MS exhibits a [M+H]⁺ ion at m/z 377.1768 (vs. m/z 373.1585 for non-deuterated analog), with a 4 Da shift confirming D₄ incorporation. Fragmentation patterns show dominant ions at m/z 358 (loss of H₂O) and m/z 166 (benzothiazepinone core) [1] [3].FTIR Spectroscopy: Key absorptions include ν(O–H) at 3200–3400 cm⁻¹, ν(C=O) at 1640–1680 cm⁻¹, and ν(C–D) at 2100–2200 cm⁻¹, the latter being absent in non-deuterated analogs [6] [8].
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 2.2 ppm (s, 6H, N(CH₃)₂); no signal at δ 2.5–3.0 ppm | Confirms D₄ labeling at ethyl group |
¹³C NMR | Quartet at 45–50 ppm (²J₃ = 2.04 Hz) | Characteristic of –CD₂– groups |
HR-MS | [M+H]⁺ at m/z 377.1768 (Δ = +4 Da) | Verifies deuterium incorporation |
FTIR | 2100–2200 cm⁻¹ (weak C–D stretch) | Distinguishes from non-deuterated metabolites |
All listed compounds: Desacetyl Diltiazem-d4, Desacetyl Diltiazem, Diltiazem.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9